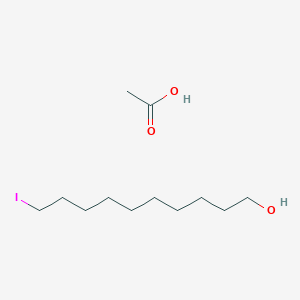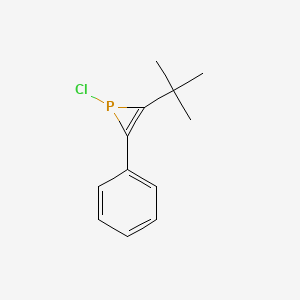
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide is a quaternary ammonium compound It is characterized by the presence of a hydroxymethyl group and a methyl group attached to an octahydroquinolizinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 5-methyloctahydro-2H-quinolizine with iodomethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of 1-(Carboxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide.
Reduction: Formation of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizine.
Substitution: Formation of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium hydroxide or cyanide.
Scientific Research Applications
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: Investigated for its potential as a biological probe due to its ability to interact with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems, owing to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide involves its interaction with biological membranes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, potentially altering membrane permeability and affecting cellular functions. This interaction can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium bromide
- 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium chloride
- 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium fluoride
Uniqueness
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and interaction with biological systems. The presence of the iodide ion can also affect the compound’s stability and its ability to form complexes with other molecules.
Properties
CAS No. |
111317-76-1 |
|---|---|
Molecular Formula |
C11H22INO |
Molecular Weight |
311.20 g/mol |
IUPAC Name |
(5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl)methanol;iodide |
InChI |
InChI=1S/C11H22NO.HI/c1-12-7-3-2-6-11(12)10(9-13)5-4-8-12;/h10-11,13H,2-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
TZECQZQABZTCMW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCCCC1C(CCC2)CO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


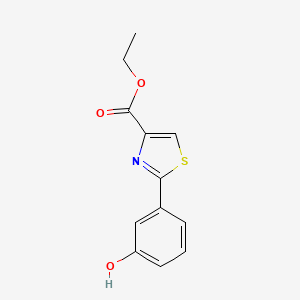
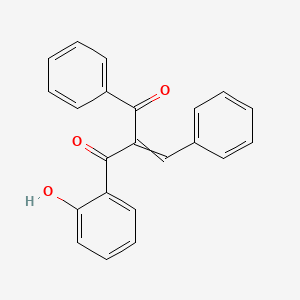

![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
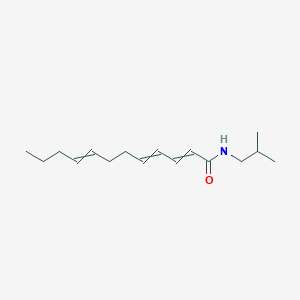
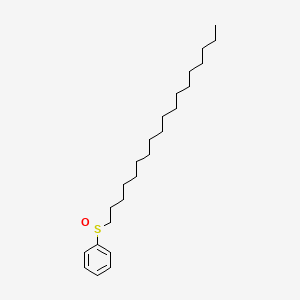
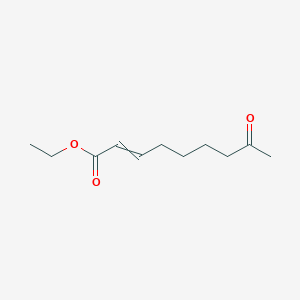
![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)



